REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:11])([CH2:9][CH3:10])[CH2:7][CH3:8].C1COCC1.N[C@H]([C:21]([OH:23])=[O:22])C[SeH].[Li]CCCC.Cl>O.C(OCC)(=O)C>[C:21]([C:5]1[O:1][C:2]([C:6]([OH:11])([CH2:9][CH3:10])[CH2:7][CH3:8])=[CH:3][CH:4]=1)([OH:23])=[O:22] |f:2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(CC)(CC)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
Sec BuLi
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
N[C@@H](C[SeH])C(=O)O.[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below −55° C
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CUSTOM
|
Details
|
the ice bath is removed
|
Type
|
TEMPERATURE
|
Details
|
the solution slowly warmed to room temperature where it
|
Type
|
STIRRING
|
Details
|
is stirred for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 48° C.
|
Type
|
CUSTOM
|
Details
|
CO2 gas is bubbled through the solution
|
Type
|
CUSTOM
|
Details
|
A thick yellow past results
|
Type
|
TEMPERATURE
|
Details
|
the temperature is increased to −10° C
|
Type
|
STIRRING
|
Details
|
the solution is stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
ADDITION
|
Details
|
The organic layer is added to 1N NaOH solution
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
ADDITION
|
Details
|
followed by addition of EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC=C(O1)C(CC)(CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |